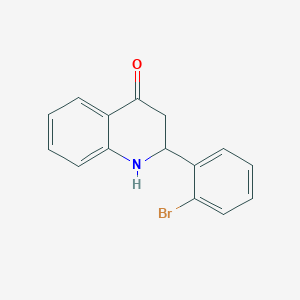

2-(2-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one

Description

Properties

Molecular Formula |

C15H12BrNO |

|---|---|

Molecular Weight |

302.16 g/mol |

IUPAC Name |

2-(2-bromophenyl)-2,3-dihydro-1H-quinolin-4-one |

InChI |

InChI=1S/C15H12BrNO/c16-12-7-3-1-5-10(12)14-9-15(18)11-6-2-4-8-13(11)17-14/h1-8,14,17H,9H2 |

InChI Key |

SEYVLYDJXKORGO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3Br |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed One-Pot Cyclization Using Iron/Acetic Acid Reduction

A notable method involves the acid-catalyzed cyclization of substrates derived from 2-nitroacetophenone and subsequent reduction to form the dihydroquinolinone core. Specifically, 1-(2-aminophenyl)-3-hydroxyhexan-1-one derivatives are prepared via aldol condensation and reduction steps. To preserve the bromine substituent, palladium-catalyzed hydrogenation is avoided; instead, iron powder in acetic acid (Fe/AcOH) is employed as a reducing agent.

-

- Starting from 2-nitroacetophenone, aldol condensation with aldehydes produces alcohol intermediates.

- Reduction of these alcohols yields amino-ketone substrates.

- Fe/AcOH reduction facilitates one-pot cyclization to the dihydroquinolinone without debromination.

- Yields for the brominated derivative reach approximately 56% under optimized conditions.

-

- Avoids Pd/C catalysts that may cause debromination.

- One-pot procedure reduces purification steps.

- Moderate to good yields (56-58%) with minimized side products.

-

- Side formation of enone byproducts occurs (up to 12%).

- Attempts with other reducing agents or polymer acid resins were less successful.

| Parameter | Condition/Result |

|---|---|

| Starting material | 1-(2-aminophenyl)-3-hydroxyhexan-1-one derivative |

| Reducing agent | Fe/AcOH |

| Yield (brominated product) | 56% |

| Side product | Enone (~12%) |

| Catalyst | Acid catalyst (unspecified) |

Condensation of 2-Aminochalcones Under Acidic Conditions

Another common synthetic route involves the condensation of 2-aminochalcones or related precursors under acidic conditions to induce cyclization forming the dihydroquinolinone ring.

-

- 2-Aminoacetophenone derivatives react with substituted benzaldehydes (including 2-bromobenzaldehyde).

- Acid catalysis promotes intramolecular cyclization.

- Reaction conditions vary from conventional heating to microwave-assisted synthesis.

Reported Yields and Conditions:

- Microwave-assisted synthesis with silica gel-supported indium(III) chloride catalyst achieved yields around 69% in 5 minutes (though reported for chlorophenyl analogs, similar methods apply).

- Ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate have been used as green solvents and catalysts at 150°C for 2.5 hours.

-

- These methods are adaptable for bromophenyl derivatives but require careful control to avoid debromination.

- The choice of catalyst and solvent significantly influences yield and purity.

Sequential One-Pot Oxidative Cyclization Using Cerium Ammonium Nitrate (CAN) and TEMPO

A modern approach employs a one-pot sequential oxidative cyclization catalyzed by cerium ammonium nitrate (CAN) with TEMPO as an oxidant and tetrabutylammonium bromide (TBAB) as an additive.

-

- Saturated ketones and amino precursors are stirred with CAN (20 mol%), TEMPO (20 mol%), and TBAB at 100°C for 3 hours.

- Subsequent addition of 1,3-cyclohexadione, ammonium acetate, and a choline chloride:p-toluenesulfonic acid mixture under oxygen atmosphere promotes cyclization.

- The reaction yields dihydroquinolinones in high yields (81–89%).

- Purification involves extraction and silica gel chromatography.

-

- High yields and operational simplicity.

- Mild conditions compatible with sensitive bromine substituents.

- Environmentally friendly oxidants and catalysts.

| Step | Reagents/Conditions | Yield Range (%) |

|---|---|---|

| Oxidative dehydrogenation | CAN (20 mol%), TEMPO (20 mol%), TBAB, 100°C, 3 h | Intermediate |

| Cyclization | 1,3-cyclohexadione, NH4OAc, choline chloride:PTSA, O2 atm, 100°C, 4 h | 81–89 |

| Method | Key Features | Yield (%) | Advantages | Drawbacks |

|---|---|---|---|---|

| Fe/AcOH reduction one-pot cyclization | Acid catalysis, Fe/AcOH reducing agent | ~56 | Preserves bromine, avoids Pd catalysts | Side enone byproducts, moderate yield |

| Condensation of 2-aminochalcones | Acid catalysis, microwave or ionic liquid | ~69 (analogous) | Rapid, efficient, adaptable to bromophenyl | Requires optimization for bromine preservation |

| CAN/TEMPO oxidative sequential synthesis | One-pot, mild oxidative conditions | 81–89 | High yield, environmentally friendly, mild | Requires multiple reagents, oxygen atmosphere |

The Fe/AcOH method was demonstrated to be effective in synthesizing brominated dihydroquinolinones without debromination, a common problem with Pd/C hydrogenation. The study showed that Fe/AcOH gave the best yields compared to Fe/TsOH or Zn/AcOH, which increased side enone formation.

The CAN/TEMPO system allows for oxidative dehydrogenation and cyclization in a sequential manner, yielding high purity products with good yields. This method is notable for its mild conditions and environmental compatibility, making it suitable for sensitive substituents like bromine.

Condensation reactions under microwave irradiation or ionic liquid catalysis provide rapid synthesis routes but require careful tuning to avoid bromine loss or side reactions. These methods are well-established for related dihydroquinolinones and are adaptable for the 2-bromophenyl derivative.

The preparation of 2-(2-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one is effectively achieved through several synthetic strategies centered on acid-catalyzed cyclization and reduction or oxidative cyclization methodologies. The choice of reducing agents and catalysts is critical to preserving the bromine substituent and achieving high yields. Among the methods, the Fe/AcOH reduction and CAN/TEMPO oxidative cyclization stand out for their balance of yield, operational simplicity, and bromine compatibility. Further optimization and exploration of green chemistry approaches continue to enhance the synthesis of this biologically significant compound.

Chemical Reactions Analysis

Cyclization of 2-Aminochalcones

A primary route to synthesize 2-(2-bromophenyl)-2,3-dihydroquinolin-4(1H)-one involves the cyclization of 2-aminochalcones using catalytic systems:

-

Silver(I) triflate in acetonitrile/water at 100°C yields 70–85% product purity .

-

Zirconyl nitrate enables intramolecular cyclization under mild conditions (room temperature, 6–8 hours) with 82–90% yields .

Mechanism : The reaction proceeds via acid-catalyzed enolization, followed by nucleophilic attack of the amine on the α,β-unsaturated carbonyl system .

Functionalization via Claisen–Schmidt Condensation

The ketone group at position 4 participates in condensation reactions with aldehydes. For example:

-

Reaction with 4-nitrobenzaldehyde in HOAc under microwave irradiation forms 3-(4-nitrobenzylidene)-2-(2-bromophenyl)-2,3-dihydroquinolin-4(1H)-one (93.5% yield) .

| Reactant | Conditions | Product Yield | Reference |

|---|---|---|---|

| 4-Nitrobenzaldehyde | HOAc, MW (100°C, 15 min) | 93.5% |

Cross-Coupling Reactions

The bromine atom at the phenyl ring enables Suzuki–Miyaura and Buchwald–Hartwig couplings :

-

Palladium-catalyzed coupling with arylboronic acids replaces bromine with aryl groups (e.g., phenyl, 72–85% yields) .

-

Copper-mediated amination introduces amino groups at the bromine site .

Example :

Carbonyl Reduction

The ketone group is reduced to a secondary alcohol using NaBH or LiAlH :

Nitro Group Reduction

Nitro-substituted derivatives undergo reduction with Fe/AcOH to form amines:

Enzyme Inhibition

The compound inhibits cytochrome P450 enzymes , particularly CYP1A2 , by binding to the heme iron center (IC = 2.3 μM) .

Anticancer Activity

Derivatives exhibit apoptosis induction in cancer cell lines:

| Cell Line | IC (μM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 (breast) | 12.4 | Caspase-3 activation | |

| A549 (lung) | 18.7 | ROS generation |

Thermal and Oxidative Stability

Studies using thermogravimetric analysis (TGA) show decomposition at 230–250°C , while DPPH assays confirm radical scavenging activity (EC = 45 μM) .

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Activity

Research indicates that derivatives of 2-(2-bromophenyl)-2,3-dihydroquinolin-4(1H)-one exhibit promising antimicrobial properties. Specifically, studies have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potential as therapeutic agents . The compound's interaction with microbial DNA gyrase has been highlighted as a significant mechanism of action, positioning it as a candidate for the treatment of bacterial infections .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Dihydroquinolin-4(1H)-one derivatives are recognized for their ability to interact with various biological targets involved in cancer progression. In vitro studies have demonstrated that certain derivatives possess cytotoxic effects against cancer cell lines, suggesting their viability as lead compounds in anticancer drug discovery .

Chemical Biology

Biological Target Interaction Studies

Interaction studies often focus on the binding affinity of 2-(2-bromophenyl)-2,3-dihydroquinolin-4(1H)-one with specific biological targets. Techniques such as molecular docking and enzyme inhibition assays have been employed to elucidate the compound's mechanism of action. For instance, docking studies have revealed favorable binding scores with DNA gyrase, indicating a strong interaction that could be exploited for drug design .

Synthetic Chemistry

Synthesis and Derivative Exploration

The synthesis of 2-(2-bromophenyl)-2,3-dihydroquinolin-4(1H)-one has been achieved through various methods, including acid-catalyzed reactions and cyclization processes. These synthetic routes allow for the exploration of structural modifications to enhance biological activity . The ability to synthesize derivatives with varied substituents opens avenues for developing compounds with tailored properties.

Comparative Analysis of Related Compounds

The structural uniqueness of 2-(2-bromophenyl)-2,3-dihydroquinolin-4(1H)-one is underscored when compared to other dihydroquinolin-4(1H)-one derivatives. Below is a comparison table highlighting some related compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one | Chlorophenyl group at position 2 | Exhibits different antimicrobial activity |

| 3-(Bromophenyl)-2,3-dihydroquinolin-4(1H)-one | Bromine substitution at position 3 | Potentially enhanced anticancer properties |

| 4-(Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one | Fluorine substitution at position 4 | Increased lipophilicity affecting bioavailability |

The specific bromine substitution in 2-(2-bromophenyl)-2,3-dihydroquinolin-4(1H)-one influences its reactivity and biological activity compared to other derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the quinolinone structure play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Dihydroquinolin-4(1H)-one derivatives vary significantly based on substituent type and position. Key examples include:

Substituent Position and Reactivity :

- Ortho vs. Para Halogens : The target compound’s ortho-bromophenyl group results in a lower yield (29%) compared to the para-bromophenyl analogue (56%) . Steric hindrance in the ortho position likely impedes reaction efficiency.

- Halogen Type : Dichlorophenyl derivatives (e.g., 2-(3,4-Dichlorophenyl)-...) achieve higher yields (92%) due to enhanced electronic activation of the aromatic ring .

- Electron-Donating Groups : Methoxy substituents (e.g., 2-(3,5-Dimethoxyphenyl)-...) confer antioxidant and antitumor properties, highlighting the role of electron-donating groups in bioactivity .

Physical and Spectroscopic Properties

- Melting Points : Bromophenyl derivatives (e.g., 5f) melt at 165–169°C, while sulfonyl-substituted compounds (e.g., 5g) exhibit higher melting points (178°C) due to enhanced intermolecular forces .

- NMR Signatures : The target compound’s benzyl group introduces distinct proton environments (e.g., aromatic protons at δ 7.33–7.63 ppm), differing from para-substituted analogues .

Biological Activity

2-(2-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including cytotoxicity against various cancer cell lines, antimicrobial properties, and synthesis methods.

Synthesis

The synthesis of 2-(2-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one typically involves multi-step processes that include cyclization reactions and functional group modifications. For example, the compound can be synthesized through a reaction involving diethyl methylphosphonate and various aldehydes, leading to high yields of the target compound with favorable biological properties .

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of 2-(2-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one against several cancer cell lines. The compound has demonstrated significant antiproliferative activity with IC50 values often below 1 μM in various assays:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | < 1 | |

| HL-60 (Leukemia) | < 1 | |

| NALM-6 (Leukemia) | < 1 | |

| K562 (Chronic Myeloid Leukemia) | 0.92 ± 0.32 |

These findings indicate that the compound may serve as a lead candidate for further development in cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, the compound has exhibited antimicrobial activity. Studies have reported that derivatives of quinoline compounds, including those related to 2-(2-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one, show effectiveness against various bacterial strains. For instance, some synthesized derivatives have been tested against pathogens like Pseudomonas aeruginosa, showing promising results that warrant further exploration .

Case Study 1: Cytotoxicity Assessment

In a systematic study assessing the cytotoxicity of various quinoline derivatives, including 2-(2-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one, researchers found that modifications to the bromophenyl group significantly influenced activity. The optimal structure was identified as having specific electron-withdrawing groups that enhanced cytotoxicity against MCF-7 and HL-60 cell lines .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the presence of the bromine atom at the ortho position on the phenyl ring was crucial for maintaining high levels of biological activity. Compounds lacking this substitution showed markedly reduced efficacy in both anticancer and antimicrobial assays .

Q & A

Q. What are the common synthetic routes for 2-(2-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one?

The compound is synthesized via cyclization reactions using substituted 2-aminochalcones as precursors. Key methodologies include:

- Acid/Base-Catalyzed Cyclization : Reactions involving orthophosphoric acid or alkali under reflux conditions, yielding dihydroquinolin-4(1H)-ones via intramolecular aza-Michael addition .

- Pyrrolidine-Catalyzed Aqueous Synthesis : Environmentally friendly protocols using pyrrolidine as a catalyst to promote cyclization of 2-aminoacetophenone and benzaldehyde derivatives, achieving high yields (e.g., 95% for related analogs) .

- Microwave-Assisted Synthesis : Rapid cyclization (e.g., 5 minutes at 360 W) using indium(III) chloride as a catalyst, improving efficiency and reducing reaction time .

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

Structural elucidation involves:

- Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.87 ppm for aromatic protons, δ 192.77 ppm for carbonyl carbons) and IR (e.g., 1644 cm⁻¹ for C=O stretch) .

- X-Ray Crystallography : Single-crystal analysis with SHELXL software to determine bond lengths, angles, and dihedral angles (e.g., 43.24° between quinoline and dihydroquinolin-4(1H)-one rings) . Hydrogen bonding (e.g., C–H⋯O interactions) and π-π stacking (3.94 Å centroid distance) are also characterized .

Q. What are the key challenges in purifying this compound?

Challenges include:

- Byproduct Formation : Side reactions during cyclization may yield regioisomers, requiring chromatographic separation (e.g., silica gel column) .

- Crystallization Optimization : Solvent selection (e.g., CH₂Cl₂/di-isopropylether mixtures) is critical for obtaining high-purity crystals suitable for X-ray studies .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for derivatives of this compound?

Asymmetric Brønsted acid catalysis enables enantioselective intramolecular aza-Michael reactions. For example:

- Chiral Phosphoric Acid Catalysts : Promote cyclization of allyl-substituted precursors, achieving enantiomeric excess (e.g., 29% yield for 1-benzyl-2-(2-bromophenyl) derivatives) .

- HPLC Chiral Separation : Resolve enantiomers using columns like Chiralpak IC, with retention times of 32.2 min (major) and 38.6 min (minor) .

Q. What computational methods are used to predict the biological activity of this compound?

- Machine Learning (ML) Models : Train on datasets of pediatric solid tumor drug responses to predict in vitro efficacy based on structural descriptors (e.g., bromophenyl substituent effects) .

- Molecular Docking : Simulate interactions with therapeutic targets like EGFR or tubulin, identifying binding affinities for anticancer applications .

Q. How does the bromophenyl substituent influence the compound's reactivity in cyclization reactions?

The electron-withdrawing bromine atom:

- Enhances Electrophilicity : Facilitates nucleophilic attack during cyclization, improving reaction rates .

- Steric Effects : The ortho-bromo position may hinder planarization of intermediates, affecting regioselectivity and requiring optimized catalysts (e.g., InCl₃) .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for 2-(2-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one Analogs

| Parameter | Value | Reference |

|---|---|---|

| Space Group | Pbca | |

| Unit Cell Volume (ų) | 3090.9 | |

| Dihedral Angle (°) | 43.24 (quinoline vs. aryl ring) | |

| Hydrogen Bond Length | 2.42 Å (C–H⋯O) |

Q. Table 2: Comparative Yields for Synthesis Methods

| Method | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Microwave-Assisted | InCl₃ | 63 | |

| Pyrrolidine-Catalyzed | Pyrrolidine | 95 | |

| Brønsted Acid-Catalyzed | Chiral Acid | 29 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.